molecular formula C16H11N3O2S2 B2781170 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2380070-15-3

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2781170
CAS No.: 2380070-15-3
M. Wt: 341.4
InChI Key: QQQYCGKRGRQKLA-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiadiazole core, which is known for its electron-accepting properties, making it valuable in materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiadiazole core, followed by the introduction of the furan and thiophene moieties through cross-coupling reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or HATU in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The benzothiadiazole core can be reduced to modify its electronic properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the benzothiadiazole core can yield dihydrobenzothiadiazole derivatives.

Scientific Research Applications

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of organic electronic materials, such as organic photovoltaics and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole core can interact with electron-rich sites in biological molecules, potentially disrupting normal cellular functions. The furan and thiophene rings may also play a role in binding to specific proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
  • N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxylate
  • N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-sulfonamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as in the development of targeted therapeutics or advanced materials.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S2/c20-16(10-1-2-14-15(6-10)19-23-18-14)17-7-13-5-12(9-22-13)11-3-4-21-8-11/h1-6,8-9H,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQYCGKRGRQKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCC3=CC(=CS3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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